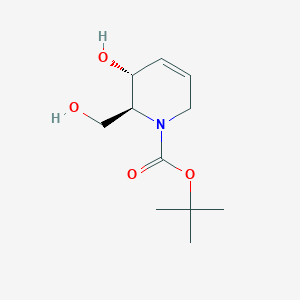
tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound of interest in various fields of chemistry and biology. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable moiety in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the protection of functional groups followed by selective reactions to introduce the desired substituents. One common method involves the use of tert-butyl carbamate as a protecting group for amines, followed by selective hydroxylation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for constructing various chemical entities .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its unique structure allows for interactions with specific biological targets, making it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate
- tert-Butyl (2S,3R)-3-(benzyloxy)-1-hydroxyoctadec-4-en-2-ylcarbamate
Uniqueness
tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique interactions with biological targets and specific chemical reactivity, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h4-5,8-9,13-14H,6-7H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
YAODMORNKQPYHX-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC=C[C@H]([C@@H]1CO)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=CC(C1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

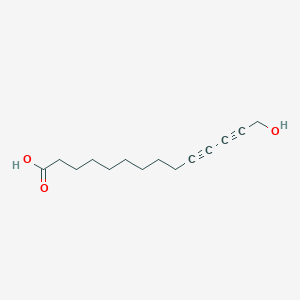
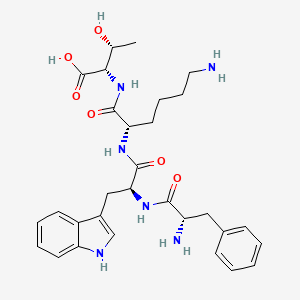

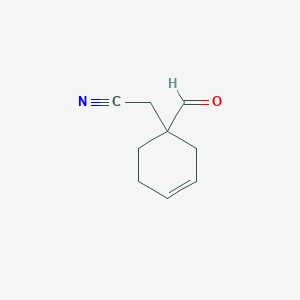
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
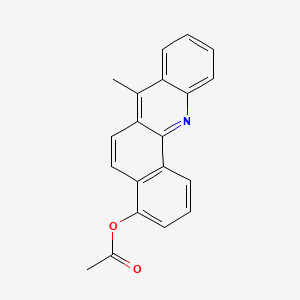
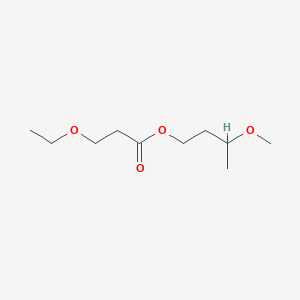
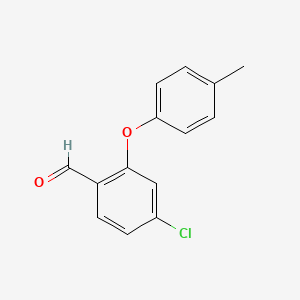
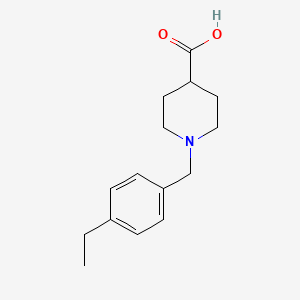
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)

